Ethyl 4-fluoro-1h-pyrazole-3-carboxylate

Catalog No.
S1912867
CAS No.
221300-34-1
M.F
C6H7FN2O2
M. Wt
158.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-fluoro-1h-pyrazole-3-carboxylate

CAS Number

221300-34-1

Product Name

Ethyl 4-fluoro-1h-pyrazole-3-carboxylate

IUPAC Name

ethyl 4-fluoro-1H-pyrazole-5-carboxylate

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)

InChI Key

NOCRTGISAGQDJB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=NN1)F

Canonical SMILES

CCOC(=O)C1=C(C=NN1)F

Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole family. Its structure is characterized by a pyrazole ring with a fluorine atom at the 4-position and an ethyl ester group at the 3-position. The molecular formula of this compound is C6H7FN2O2C_6H_7FN_2O_2, and it has a molecular weight of approximately 172.16 g/mol. Pyrazole derivatives, including ethyl 4-fluoro-1H-pyrazole-3-carboxylate, are known for their diverse biological activities and applications in medicinal chemistry and agrochemicals .

  • Nucleophilic Substitution Reactions: The fluorine atom can participate in nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation: The compound can be oxidized to yield various pyrazole derivatives with altered functional groups.
  • Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring, potentially affecting its reactivity and biological activity.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydride and dimethylformamide are commonly used reagents.
  • Oxidation: Manganese dioxide in solvents like carbon tetrachloride is often employed for oxidation reactions.

Research indicates that ethyl 4-fluoro-1H-pyrazole-3-carboxylate exhibits significant biological activities, including:

  • Anti-inflammatory: Potential applications in treating inflammatory conditions.
  • Anticancer: Investigated for its ability to inhibit cancer cell growth.
  • Antiviral: Studies suggest activity against certain viral infections .

The mechanism of action involves interactions with specific molecular targets, where the fluorine atom enhances binding affinity to enzymes or receptors, thereby modulating their activity.

The synthesis of ethyl 4-fluoro-1H-pyrazole-3-carboxylate typically involves:

  • Cyclocondensation Method: This common method includes cyclocondensation of hydrazines with β-ketoesters or other 1,3-dielectrophilic compounds under acidic conditions.
  • Multicomponent Reactions: Involves reactions between hydrazines and 1,3-dicarbonyl compounds in the presence of a catalyst.
  • Industrial Production: Often employs continuous flow reactors for consistent quality and yield, optimizing reaction conditions for large-scale production .

Ethyl 4-fluoro-1H-pyrazole-3-carboxylate has several notable applications:

  • Medicinal Chemistry: Serves as an intermediate in synthesizing more complex pyrazole derivatives with potential pharmaceutical applications.
  • Agrochemicals: Utilized in developing pesticides and herbicides due to its biological activity against pests and diseases.
  • Material Science: Employed in creating polymers and coatings with specific properties .

Interaction studies focus on ethyl 4-fluoro-1H-pyrazole-3-carboxylate's binding affinity to various biological targets. Preliminary studies suggest it may interact with cyclooxygenase enzymes involved in inflammatory processes, potentially acting as an inhibitor. Techniques such as radiolabeled binding assays are often used to determine its affinity constants and efficacy against specific targets.

Several compounds share structural similarities with ethyl 4-fluoro-1H-pyrazole-3-carboxylate:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1H-pyrazole-4-carboxylateLacks fluorine atom at the 4-positionDifferent reactivity and biological activity
Ethyl 5-fluoro-1H-pyrazole-4-carboxylateFluorine atom at the 5-positionVariations in chemical behavior
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazoleCyclopropyl group additionUnique steric effects influencing biological activity
Ethyl 4-fluoro-5-methyl-1H-pyrazoleMethyl group at the 5-positionPotentially different pharmacological properties

Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 4-fluoro-1H-pyrazole-5-carboxylate

Dates

Modify: 2023-08-16

Explore Compound Types